Methyl 4-(2-fluoro-4-methoxyphenyl)-2,4-dioxobutanoate
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Description
Methyl 4-(2-fluoro-4-methoxyphenyl)-2,4-dioxobutanoate, commonly known as FMMD, is a synthetic compound that belongs to the family of oxobutanoate derivatives. FMMD has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Scientific Research Applications
Pharmaceutical Research and Drug Development
This compound is a potential precursor in the synthesis of various pharmaceutical agents. Its structure suggests that it could be useful in the development of small molecule drugs due to the presence of a dioxobutanoate moiety, which is a common fragment in medicinal chemistry. It could be involved in the synthesis of novel compounds with potential antiparasitic or antileishmanial activities, as similar structures have shown promise in treating neglected tropical diseases like leishmaniasis.
Neuroscience Research
Compounds with similar structures have been used in neuroscience research as ligands for positron emission tomography (PET) imaging . This compound could potentially be labeled with radioactive isotopes and used to study receptor binding in the brain, contributing to our understanding of various neuropsychiatric disorders.
properties
IUPAC Name |
methyl 4-(2-fluoro-4-methoxyphenyl)-2,4-dioxobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FO5/c1-17-7-3-4-8(9(13)5-7)10(14)6-11(15)12(16)18-2/h3-5H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRHAWLHVVOQQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)CC(=O)C(=O)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-fluoro-4-methoxyphenyl)-2,4-dioxobutanoate |
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